
Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- CAS Number : 122860-33-7
This compound features a piperidine ring substituted with a benzyl group and a phenoxy moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological pathways, particularly those involving neurotransmitter systems and enzyme inhibition. The following mechanisms are hypothesized for this compound:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially affecting pain perception and inflammation .
- Receptor Modulation : Similar piperidine derivatives have been shown to act as antagonists or agonists at various receptors, including muscarinic receptors, which are implicated in neurological functions .
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC₅₀ values indicate its potency:
Cell Line | IC₅₀ (µM) |
---|---|
MDA-MB-231 (Breast) | 19.9 |
MCF-7 (Breast) | 75.3 |
COV318 (Ovarian) | 25.0 |
OVCAR-3 (Ovarian) | 30.0 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent .
Neurological Implications
The modulation of the endocannabinoid system through MAGL inhibition suggests potential applications in treating neurological disorders. Studies have indicated that similar compounds can alleviate symptoms associated with conditions like multiple sclerosis and neuropathic pain by enhancing endocannabinoid signaling .
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate has been explored for its potential therapeutic effects, particularly as an inhibitor of specific biological targets. Its structure allows it to interact with various receptors and enzymes, making it a candidate for drug development.
1.1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, piperidine-based compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation . The mechanism of action often involves the modulation of signaling pathways associated with cancer growth.
1.2. Neurological Disorders
Research has highlighted the potential of this compound in treating neurological disorders by acting as a modulator of neurotransmitter systems. For example, derivatives with similar structural features have been studied for their role as muscarinic receptor antagonists, which could be beneficial in conditions like Alzheimer's disease . These compounds may enhance cognitive function by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the piperidine ring and substituents can significantly impact the compound's potency and selectivity against biological targets.
2.1. Modifications and Potency
Research indicates that varying the substituents on the piperidine ring can enhance the compound's efficacy as an inhibitor of enzymes involved in metabolic processes related to diseases such as tuberculosis . For instance, modifications that reduce lipophilicity while maintaining binding affinity can lead to improved pharmacokinetic profiles.
3.1. Case Study: Anticancer Efficacy
A study on piperidine derivatives demonstrated that certain analogs exhibited enhanced cytotoxicity against breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The findings suggest that this compound could be further investigated for its potential as an anticancer agent.
3.2. Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives, revealing that compounds with similar structures could inhibit cholinesterase activity effectively . This inhibition is essential for developing treatments aimed at improving cognitive function in neurodegenerative diseases.
Summary of Findings
Properties
IUPAC Name |
benzyl 4-[(4-hydroxyphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-18-6-8-19(9-7-18)24-14-17-10-12-21(13-11-17)20(23)25-15-16-4-2-1-3-5-16/h1-9,17,22H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWKLYMWWJQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.